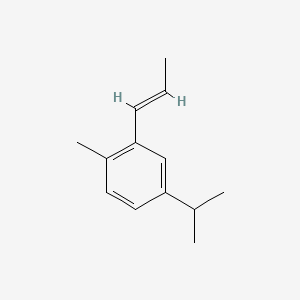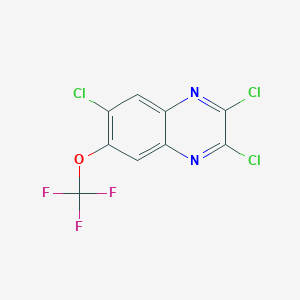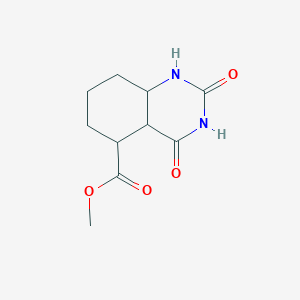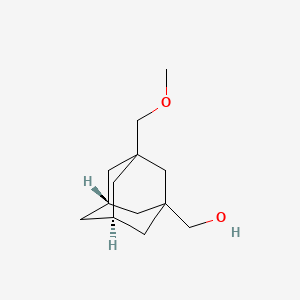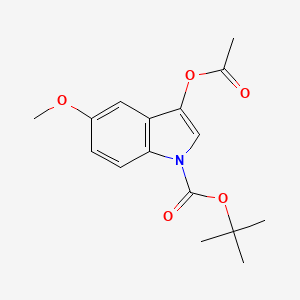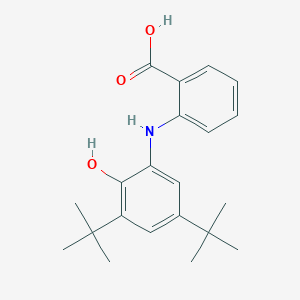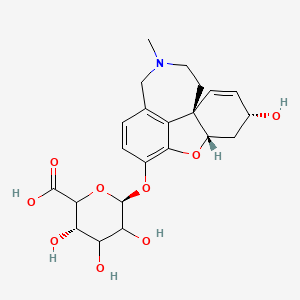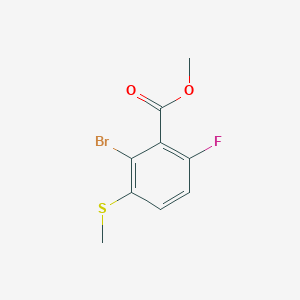
Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate is an organic compound with the molecular formula C9H8BrFO2S and a molecular weight of 279.13 g/mol . This compound is characterized by the presence of bromine, fluorine, and a methylsulfanyl group attached to a benzoate ester. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate typically involves the following steps:
Fluorination: The addition of a fluorine atom to the aromatic ring.
Esterification: The formation of the benzoate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial-scale synthesis .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Products: Compounds where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Products: Sulfoxides or sulfones.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate involves its interaction with various molecular targets. The presence of bromine and fluorine atoms makes it reactive towards nucleophiles, while the methylsulfanyl group can undergo oxidation. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparación Con Compuestos Similares
- Methyl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate
- Methyl 2-Bromo-6-fluoro-3-(methylthio)benzoate
Comparison: Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity compared to similar compounds. The trifluoromethyl derivative, for example, has different electronic properties due to the presence of three fluorine atoms, which can influence its reactivity and applications .
Propiedades
Número CAS |
1879026-08-0 |
|---|---|
Fórmula molecular |
C9H8BrFO2S |
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
methyl 2-bromo-6-fluoro-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H8BrFO2S/c1-13-9(12)7-5(11)3-4-6(14-2)8(7)10/h3-4H,1-2H3 |
Clave InChI |
RCEJVPKINUQTGT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1Br)SC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


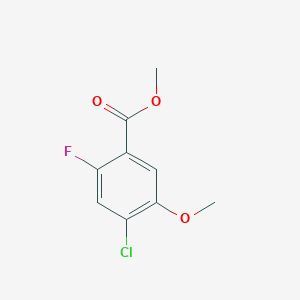
![2-[4-(Aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B12336083.png)
![Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B12336087.png)
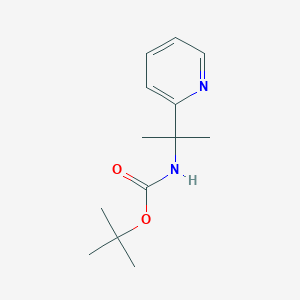
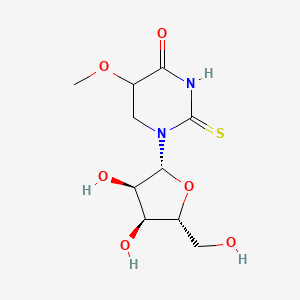
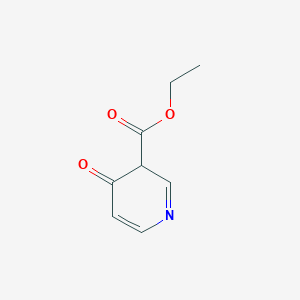
![2,3,10,12-Tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9-pentaene-4,11-dione](/img/structure/B12336104.png)
